1-Chlorooct-1-en-3-ol
Description
Properties
CAS No. |
67550-01-0 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-chlorooct-1-en-3-ol |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-8(10)6-7-9/h6-8,10H,2-5H2,1H3 |
InChI Key |
RFZKWATZFBAMKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorooct-1-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of oct-1-en-3-ol. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 1-chlorooct-1-en-3-ol may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include steps for purification, such as distillation or recrystallization, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorooct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of 1-octen-3-one or 1-octen-3-al.
Reduction: Formation of oct-1-en-3-ol.
Substitution: Formation of various substituted octenes depending on the nucleophile used.
Scientific Research Applications
1-Chlorooct-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chlorooct-1-en-3-ol exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The chlorine atom in 1-Chlorooct-1-en-3-ol enhances its electrophilicity compared to non-chlorinated analogs like 1-Octen-3-ol.
- The phenyl group in (R)-1-Chloro-5-methyl-3-phenylhex-5-en-3-ol introduces steric hindrance and aromatic stabilization, which may influence its stability and synthetic utility .
Physical and Chemical Properties
Key Observations :
- The chlorine atom in 1-Chlorooct-1-en-3-ol likely reduces water solubility compared to 1-Octen-3-ol.
- Allyl chloride’s low boiling point and high reactivity contrast sharply with the longer-chain chlorinated alcohol, underscoring the impact of chain length on volatility.
Key Observations :
- Chlorinated compounds like 1-Chlorooct-1-en-3-ol and allyl chloride require stringent safety measures due to toxicity risks.
- The absence of carcinogenicity data for 1-Chlorooct-1-en-3-ol highlights the need for further toxicological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
